![molecular formula C22H26O B14277689 4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl CAS No. 159646-51-2](/img/structure/B14277689.png)
4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a pentyl group and a pent-4-yn-1-yloxy group attached to it. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl typically involves the reaction of 4-pentylbiphenyl with pent-4-yn-1-ol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert the alkyne group to an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions where the pent-4-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Various substituted biphenyl derivatives
Applications De Recherche Scientifique
4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentylbiphenyl: Lacks the pent-4-yn-1-yloxy group, making it less reactive in certain chemical reactions.
4-Pentyl-4’-methoxybiphenyl: Contains a methoxy group instead of the pent-4-yn-1-yloxy group, leading to different chemical and physical properties.
4-Pentyl-4’-hydroxybiphenyl: Has a hydroxy group, which can participate in hydrogen bonding and affect the compound’s solubility and reactivity.
Uniqueness
4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl is unique due to the presence of both a pentyl group and a pent-4-yn-1-yloxy group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
159646-51-2 |
|---|---|
Formule moléculaire |
C22H26O |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-pentyl-4-(4-pent-4-ynoxyphenyl)benzene |
InChI |
InChI=1S/C22H26O/c1-3-5-7-9-19-10-12-20(13-11-19)21-14-16-22(17-15-21)23-18-8-6-4-2/h2,10-17H,3,5-9,18H2,1H3 |
Clé InChI |
RDNBRDJMPPJSGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


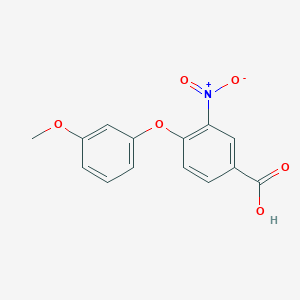
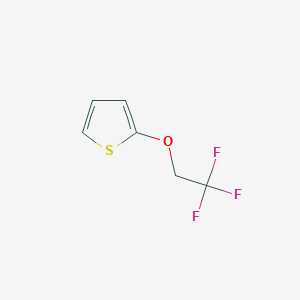
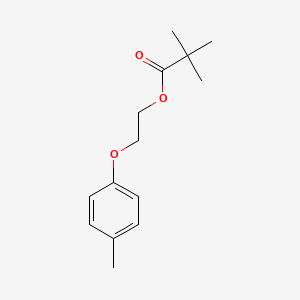
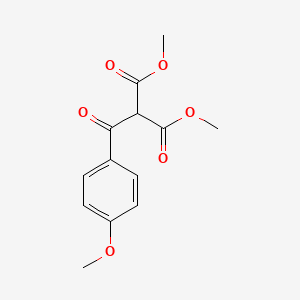
![N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline](/img/structure/B14277642.png)


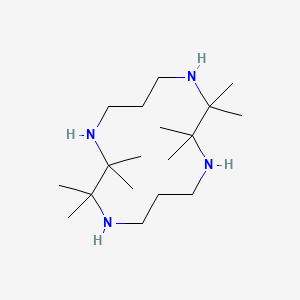
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
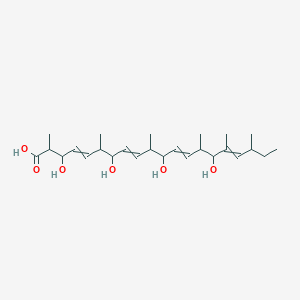
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)

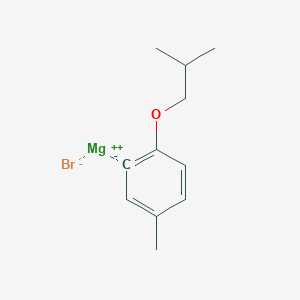
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)
